

Protocol for Labeling Oligonucleotides with CY5-N3 via Copper-Free Click Chemistry

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Compound of Interest

Compound Name: CY5-N3

Cat. No.: B560655

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Application Note & Protocol

This document provides a detailed protocol for the labeling of oligonucleotides with the fluorescent dye **CY5-N3** using Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This method offers a robust and efficient way to conjugate CY5-azide to a dibenzocyclooctyne (DBCO)-modified oligonucleotide without the need for a copper catalyst, which can be detrimental to DNA integrity.^{[1][2]} This protocol is intended for researchers, scientists, and drug development professionals requiring high-purity fluorescently labeled oligonucleotides for various applications, including microarrays, fluorescence in situ hybridization (FISH), and real-time PCR.^{[3][4]}

Overview of the Labeling Strategy

The labeling strategy is based on the highly efficient and bioorthogonal SPAAC reaction. An oligonucleotide is first synthesized with a DBCO modification, typically at the 5' or 3' terminus. This DBCO-modified oligonucleotide is then reacted with **CY5-N3** (CY5-azide). The inherent ring strain of the DBCO group allows for a rapid and specific reaction with the azide group of the CY5 dye, forming a stable triazole linkage without the need for a copper catalyst.^{[1][5]}

Quantitative Data Summary

The following table summarizes key quantitative parameters for the labeling and purification of CY5-labeled oligonucleotides. Please note that these values are typical and may require optimization for specific oligonucleotide sequences and scales.

Parameter	Typical Value	Method of Determination	Notes
Labeling Reaction			
Dye:Oligo Molar Ratio	2-4 fold molar excess of CY5-N3	Calculation	A higher excess can drive the reaction to completion but may necessitate more rigorous purification. [2]
Reaction Time	4-17 hours	HPLC or Mass Spectrometry	Reaction progress can be monitored by the disappearance of the DBCO absorbance peak around 310 nm. [2] [6]
Reaction Temperature	Room Temperature (or 4°C overnight)	-	Mild reaction conditions preserve the integrity of the oligonucleotide. [2] [5]
Labeling Efficiency	>95%	HPLC or Mass Spectrometry	Virtually quantitative conjugation efficiency can be achieved. [1] [3]
Purification			
HPLC Purification Yield	75-80%	UV-Vis Spectrophotometry	Provides high purity product. [7]
pH-Controlled Extraction Yield	~97%	UV-Vis Spectrophotometry	A rapid and efficient method for removing unreacted dye. [8]
Quality Control			
Degree of Labeling (DOL)	~1.0	UV-Vis Spectrophotometry	Ideal for singly labeled oligonucleotides.

Mass Confirmation

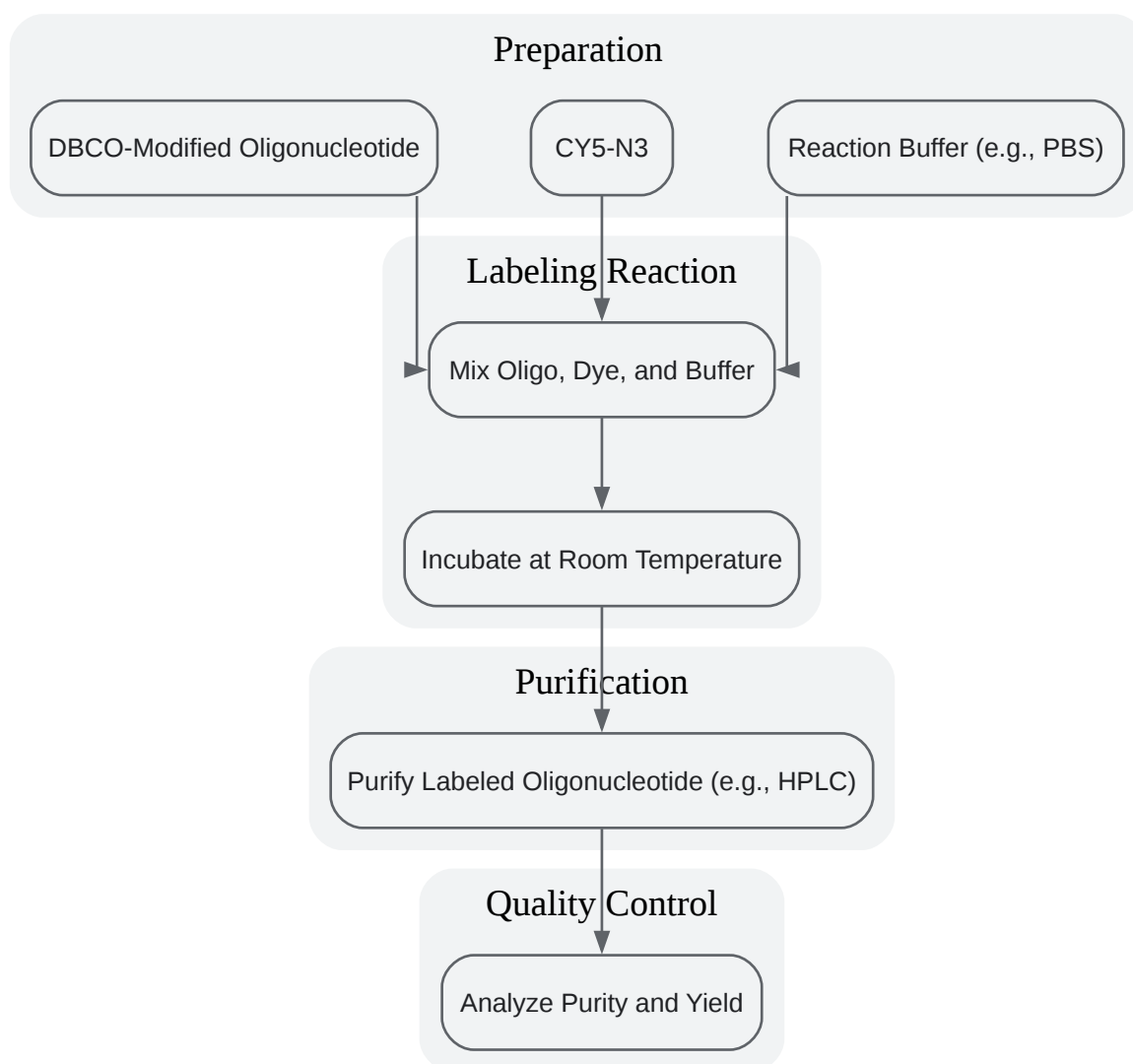
+/- 3 Da

MALDI-TOF or ESI
Mass Spectrometry

Confirms the
successful
conjugation of the
CY5 dye to the
oligonucleotide.[9]

Experimental Workflow

The following diagram illustrates the overall workflow for labeling an oligonucleotide with **CY5-N3**.



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Workflow for **CY5-N3** Oligonucleotide Labeling

Detailed Experimental Protocol

Materials and Reagents

- DBCO-modified oligonucleotide (lyophilized)
- **CY5-N3** (Sulfo-Cyanine5-azide)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.5. Avoid buffers containing azides.[6]
- Nuclease-free water
- Purification system (e.g., HPLC with a C18 column)[7]
- UV-Vis Spectrophotometer
- Mass Spectrometer (MALDI-TOF or ESI)

Reagent Preparation

- DBCO-Oligonucleotide Solution: Dissolve the lyophilized DBCO-modified oligonucleotide in nuclease-free water or reaction buffer to a final concentration of 10 OD.[1]
- **CY5-N3** Stock Solution: Dissolve **CY5-N3** in anhydrous DMSO to a concentration of 1 mg/150 μ L.[1] Protect the solution from light.

Labeling Reaction

- In a microcentrifuge tube, combine the DBCO-oligonucleotide solution and the **CY5-N3** stock solution. A 2- to 4-fold molar excess of **CY5-N3** over the oligonucleotide is recommended.[2]
- If necessary, adjust the final volume with the reaction buffer. The final DMSO concentration should be kept below 20% to avoid precipitation of the oligonucleotide.[2]
- Mix the reaction mixture thoroughly by vortexing.

- Incubate the reaction at room temperature for 4-17 hours, or overnight at 4°C, protected from light.[\[1\]](#)[\[5\]](#)

Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted **CY5-N3** and any unlabeled oligonucleotide.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method.[\[7\]](#)[\[10\]](#)

- HPLC System Setup:
 - Column: C18 reverse-phase column (e.g., 4.6 x 50 mm for 50-200 nmole scale).[\[7\]](#)
 - Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A linear gradient of acetonitrile (e.g., 5-95% over 30 minutes).[\[10\]](#)
 - Detection: Monitor absorbance at 260 nm (for the oligonucleotide) and ~646 nm (for CY5).[\[7\]](#)[\[10\]](#)
- Purification Procedure:
 - Dilute the reaction mixture with Mobile Phase A.
 - Inject the diluted sample onto the HPLC column.
 - Collect fractions corresponding to the peak that absorbs at both 260 nm and ~646 nm. This peak represents the CY5-labeled oligonucleotide.
 - Lyophilize the collected fractions to obtain the purified product.

Quality Control

- Determination of Degree of Labeling (DOL):
 - Resuspend the purified, lyophilized oligonucleotide in nuclease-free water.

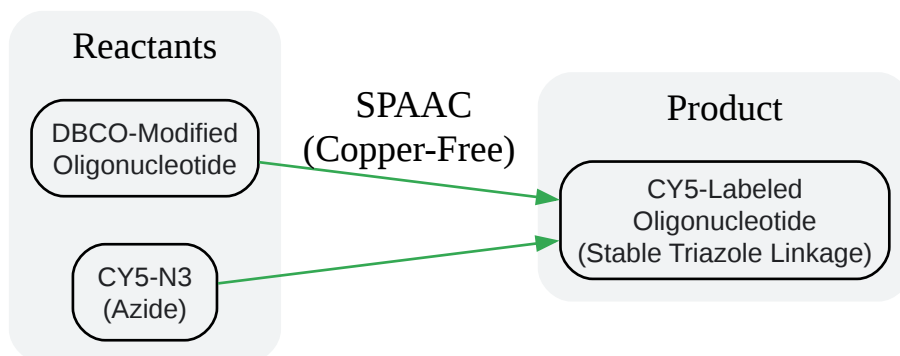
- Measure the absorbance of the solution at 260 nm (A₂₆₀) and at the absorbance maximum of CY5 (~646 nm, A_{max}).
 - Calculate the concentration of the oligonucleotide and the dye using their respective extinction coefficients.
 - The DOL is the molar ratio of the dye to the oligonucleotide. For a singly labeled oligonucleotide, a DOL close to 1.0 is ideal.
- Mass Spectrometry:
 - Analyze the purified product by MALDI-TOF or ESI mass spectrometry to confirm the molecular weight of the labeled oligonucleotide.[9][11] This will verify the successful conjugation of a single CY5 molecule.

Storage

Store the purified CY5-labeled oligonucleotide at -20°C, protected from light. For long-term storage, it is recommended to store the oligonucleotide in a slightly basic buffer (e.g., TE buffer, pH 7.5-8.0).[12]

Signaling Pathway Diagram

The following diagram illustrates the logical relationship of the SPAAC reaction.



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Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

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